molecular formula C14H23NO5 B12287484 1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate

1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B12287484
M. Wt: 285.34 g/mol
InChI Key: DIVMCYMKHUPYFL-UHFFFAOYSA-N
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Description

1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes tert-butyl, methyl, and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and introduction of tert-butyl and methyl groups. Common reagents used in the synthesis include tert-butyl chloride, methyl iodide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate: Similar in structure but with variations in functional groups.

    This compound: Another related compound with different substituents.

Uniqueness

This compound is unique due to its specific combination of tert-butyl, methyl, and trimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-9(16)13(4,5)8-14(15,6)10(17)19-7/h8H2,1-7H3

InChI Key

DIVMCYMKHUPYFL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N(C1=O)C(=O)OC(C)(C)C)(C)C(=O)OC)C

Origin of Product

United States

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